molecular formula C7H6ClNO2 B1353488 6-Chloro-2-methoxynicotinaldehyde CAS No. 95652-81-6

6-Chloro-2-methoxynicotinaldehyde

Cat. No.: B1353488
CAS No.: 95652-81-6
M. Wt: 171.58 g/mol
InChI Key: AVBARORPQMEWPR-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position, a methoxy group at the 2nd position, and an aldehyde group at the 3rd position. This compound is primarily used as a pharmaceutical intermediate and in various research applications .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methoxynicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the overall metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to altered cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the binding of this compound to aldehyde dehydrogenase results in the inhibition of the enzyme’s activity, which in turn affects the metabolic pathways involving aldehydes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade over time when exposed to air or light. This degradation can lead to a decrease in its efficacy and altered effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to reduced efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, influencing the conversion of aldehydes to carboxylic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and localization, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. This localization is essential for its role in modulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-2-methoxynicotinaldehyde involves the reaction of 2,6-dichloronicotinaldehyde with sodium methoxide in methanol. The reaction is typically carried out at 55°C for 3 hours. After the reaction, the mixture is loaded onto a silica gel column and eluted with a gradient of ethyl acetate and hexanes to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxynicotinaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methoxynicotinic acid
  • 6-Chloro-2-methoxynicotinalcohol
  • 6-Chloro-2-methoxypyridine-3-carboxaldehyde

Uniqueness

6-Chloro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of the chlorine atom, methoxy group, and aldehyde group makes it a versatile intermediate for synthesizing a wide range of derivatives .

Properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBARORPQMEWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445994
Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-81-6
Record name 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95652-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methoxypyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyllithium (1.7 M in pentane, 48.5 mL, 83.0 mmol) in 150 mL of THF at -78° C. was added 6-chloro-2-methoxypyridine (8.94 mL, 75.0 mmol) over 5 min. The reaction mixture was stirred at -78° C. for 1 h, then dimethylformamide (7.55 mL, 97 mmol) was added and the mixture was stirred at this temperature for 1.5 h. After the addition of glacial acetic acid (8.6 mL, 150 mmol), the reaction mixture was allowed to warm to room temperature over a 30- min period, then diluted with ether (200 mL). The organic phase was washed with saturated aqueous NaHCO3 (100 mL) and brine (100 mL), and was dried over MgSO4. Concentration afforded the crude product as a light yellow solid which was recrystallized from hexanes to give 9.6 g (75%) of 6-chloro-2-methoxy-3-pyridinecarboxaldehyde as a white solid: mp 80°-81° C. (mp Suschitzky, H.; Wakefield, B. J. Tetrahedron Lett. 1984, 25, 5693.). 1H NMR (300 MHz, CDCl3)δ10.31 (s, 1H), 8.07 (d, IH, J =9 Hz), 7.03 (d, 1H, J =9 Hz), 4.09 (s, 3H); IR (nujol) 1685, 1580, 1565, 1270, 1140, 1090, 1005, 905, 820, 755 cm-1.
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
8.94 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
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7.55 mL
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Quantity
8.6 mL
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyllithium (1.5 mol/L solution in hexane, 55 mL) in tetrahydrofuran (150 mL) was added 2-chloro-6-methoxypyridine (8.9 mL) at −78° C., and the mixture was stirred for 1 hour. After N,N-dimethylformamide (7.6 mL) was added to the reaction mixture, the resulting mixture was stirred for additionally 1.5 hours. To the reaction mixture was added acetic acid (8.6 mL), and the temperature was raised to room temperature. After saturated aqueous sodium bicarbonate solution was added to the resulting reaction mixture, the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-3/1) to give 6-chloro-3-formyl-2-methoxypyridine (11 g). To a solution of 4-ethylbromobenzene (1.3 g) in tetrahydrofuran (14 mL) was added tert-buthyllithium (1.5 mol/L solution in hexane, 5.1 mL) at −78° C. under an argon atmosphere, and the mixture was stirred for 30 minutes. A solution of 6-chloro-3-formyl-2-methoxy-pyridine (1.0 g) in tetrahydrofuran (19 mL) was added to the reaction mixture, and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture was added saturated aqueous ammonium chloride solution, and mixture was extracted with diethyl ether. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (1.4 g). To a solution of the obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (0.56 g) in dichloromethane (10 mL) was added a Dess-Mattin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3-(1H)-on) (1.0 g), and the mixture was stirred at room temperature for 20 minutes. Saturated aqueous sodium bicarbonate solution (9 mL) and 10% aqueous sodium thiosulfate solution (9 mL) were added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.44 g). The obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenylketone (0.26 g), benzylamine (5 mL) and potassium carbonate (0.21 g) were stirred for 10 hours at 110° C. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g). To a solution of the obtained 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g) in ethanol (6.9 mL) was added 10% palladium carbon powder (0.48 g), and the mixture was stirred at room temperature for 1 hour under a hydrogen atmosphere. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by preparative thin layer chromatography on silica gel (developing solvent: hexane/ethyl acetate=2/1) to give 6-amino-3-(4-ethylbenzyl)-2-methoxy-pyridine (0.13 g). To the obtained 6-amino-3-(4-ethylbenzyl)-2-methoxypyridine (0.050 g) was added 30% hydrobromic acid solution in acetic acid (1 mL), and the mixture was stirred for 2 hours at 95° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography on silica gel (developing solvent: dichloromethane/methanol=9/1) to give 6-(N-acetylamino)-3-(4-ethylbenzyl)-1H-pyridin-2-one (0.034 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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